rac-methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyclopropyl group attached to a pyrrolidine ring, which is further esterified with a methyl group at the carboxylate position. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a carbene or a carbenoid to an alkene or an alkyne precursor.
Esterification: The carboxylate group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow reactors for esterification to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups such as amides or nitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or cyanides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or piperidine derivatives.
Substitution: Formation of cyclopropyl amides or nitriles.
Scientific Research Applications
rac-methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group and pyrrolidine ring contribute to its binding affinity and specificity. The ester group may undergo hydrolysis to release the active carboxylate form, which can further interact with biological targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (3R,4R)-4-propylpyrrolidine-3-carboxylate
- rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate
- rac-methyl (3R,4R)-4-cyclopentylpyrrolidine-3-carboxylate
Uniqueness
rac-methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
913744-62-4 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.2 |
Purity |
75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.